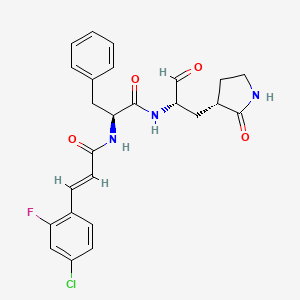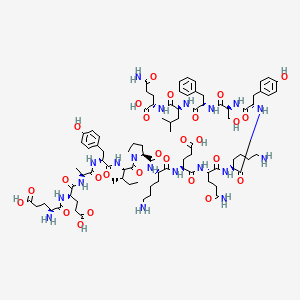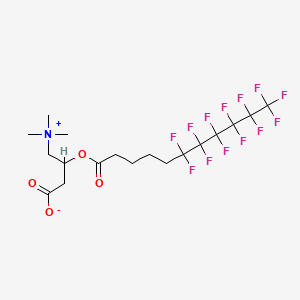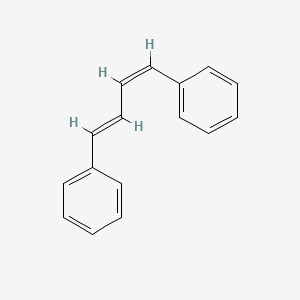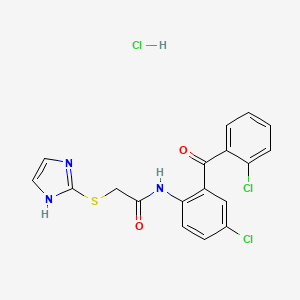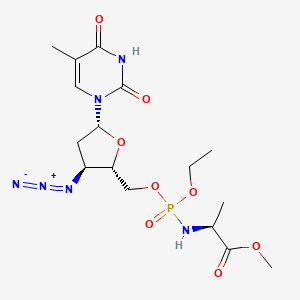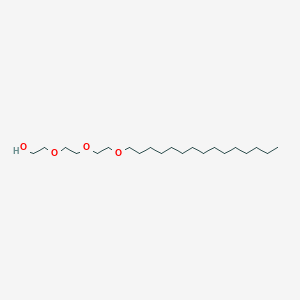
Pentadeceth-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentadeceth-3 is a chemical compound with the molecular formula C21H44O4 . It is a type of ethoxylated alcohol, specifically a polyethylene glycol ether of pentadecanol. This compound is commonly used in various industrial and cosmetic applications due to its surfactant properties.
Métodos De Preparación
Pentadeceth-3 is typically synthesized through the ethoxylation of pentadecanol. The process involves the reaction of pentadecanol with ethylene oxide under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide. The degree of ethoxylation determines the number of ethylene oxide units added to the alcohol, which in this case is three.
Análisis De Reacciones Químicas
Pentadeceth-3 can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: It can participate in substitution reactions where the ethoxy groups can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Pentadeceth-3 has several applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: It is used in biological research as a solubilizing agent for hydrophobic compounds.
Medicine: It is used in pharmaceutical formulations to improve the bioavailability of drugs.
Industry: It is widely used in the formulation of cosmetics, detergents, and cleaning agents due to its emulsifying and solubilizing properties.
Mecanismo De Acción
The mechanism of action of Pentadeceth-3 primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and solubilization of compounds. This is particularly useful in formulations where hydrophobic and hydrophilic components need to be combined.
Comparación Con Compuestos Similares
Pentadeceth-3 is similar to other ethoxylated alcohols such as:
- Pentadeceth-5
- Pentadeceth-7
- Pentadeceth-9
These compounds differ in the degree of ethoxylation, which affects their solubility and surfactant properties. This compound is unique in its balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications.
Propiedades
Número CAS |
16468-03-4 |
|---|---|
Fórmula molecular |
C21H44O4 |
Peso molecular |
360.6 g/mol |
Nombre IUPAC |
2-[2-(2-pentadecoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C21H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-18-20-25-21-19-24-17-15-22/h22H,2-21H2,1H3 |
Clave InChI |
OEYRUWHOSZDOCS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


